Phenserine

准备方法

芬色林可以通过两步法从毒扁豆碱合成。 第一步是将毒扁豆碱转化为埃塞罗林,然后与异氰酸酯反应生成芬色林 . 这种方法可以制备光学活性形式的芬色林,这对它的生物活性至关重要 .

化学反应分析

芬色林会发生各种化学反应,包括:

氧化: 芬色林在特定条件下可以被氧化,但关于此反应的详细研究有限。

取代: 芬色林可以发生取代反应,特别是涉及其氨基甲酸酯基团。

这些反应中常用的试剂和条件包括从埃塞罗林合成芬色林的异氰酸酯 . 这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Phenserine in Alzheimer's Disease

This compound has garnered attention for its therapeutic potential in Alzheimer's disease (AD). As an AChE inhibitor, it aims to enhance acetylcholine levels in the brain, which are typically diminished in AD patients.

Clinical Studies

- Phase II Trials : Initial clinical trials have shown moderate success in improving cognitive function among AD patients. A double-blind, placebo-controlled study indicated that this compound was well tolerated and demonstrated positive trends in cognitive assessments such as the AD Assessment Scale-Cognitive subscale (ADAS-Cog) .

- Long-term Effects : A study involving 20 mild AD patients treated with this compound for 12 months showed significant increases in cerebrospinal fluid (CSF) biomarkers related to Aβ and improved brain metabolism as assessed by positron emission tomography (PET) .

Neuroprotective Properties

Recent investigations have highlighted this compound's neuroprotective capabilities beyond its role as an AChE inhibitor.

Traumatic Brain Injury (TBI)

- Animal Studies : Research indicates that this compound may mitigate neurodegeneration and neuroinflammation following TBI. In rodent models, this compound treatment improved cognitive functions post-injury by regulating neuroprotective gene expression and reducing oxidative stress markers .

Mechanisms of Neuroprotection

- Oxidative Stress Mitigation : this compound enhances homeostatic mechanisms that counteract oxidative stress, including the upregulation of superoxide dismutase and glutathione peroxidase .

- Neuronal Cell Death Prevention : Studies show that this compound can protect neurons from excitotoxicity induced by glutamate, a common pathological feature in various neurological disorders .

Broader Implications

This compound's potential applications extend to other neurological conditions characterized by cholinergic deficits or neuroinflammation. Ongoing research aims to explore its efficacy in conditions such as:

- Parkinson's Disease : Investigating the cholinergic system's role and how this compound may provide symptomatic relief.

- Multiple Sclerosis : Evaluating its effects on neuroinflammation and cognitive decline associated with this condition.

Data Summary

作用机制

芬色林是一种高度选择性的可逆乙酰胆碱酯酶抑制剂。 它通过抑制乙酰胆碱的分解来改善记忆和认知,乙酰胆碱是认知功能必不可少的递质 . 此外,芬色林表现出抗淀粉样蛋白活性,这可能在阿尔茨海默病患者中具有疾病修饰作用 . 该化合物迅速集中在大脑中,从而减少了药物毒性和副作用的发生率 .

相似化合物的比较

芬色林通常与其他乙酰胆碱酯酶抑制剂相比,例如:

生物活性

Phenserine is a reversible acetylcholinesterase (AChE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and as a neuroprotective agent against organophosphate toxicity. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, clinical trial findings, and case studies.

This compound primarily acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission. Additionally, this compound has been shown to exert post-transcriptional effects on amyloid precursor protein (AβPP) mRNA, reducing the synthesis of amyloid-beta (Aβ), which is implicated in AD pathology .

Key Mechanisms:

- AChE Inhibition : Increases acetylcholine levels, improving cognitive function.

- Reduction of Aβ : Lowers Aβ production through modulation of AβPP mRNA.

- Neuroprotective Properties : Protects neurons from apoptosis and enhances survival under neurotoxic conditions .

Clinical Trials and Efficacy

This compound has undergone various clinical trials aimed at assessing its safety and efficacy in treating Alzheimer's disease. Notably, early studies indicated that this compound was well tolerated with a lower incidence of adverse effects compared to traditional AChE inhibitors.

Summary of Clinical Trials:

Case Studies

Several case studies have highlighted the neuroprotective effects of this compound in models of organophosphate exposure. For instance, research demonstrated that this compound pretreatment significantly improved survival rates and reduced neuronal death in rats exposed to soman, a potent nerve agent. Gene expression analysis revealed that this compound increased the expression of neuroprotective genes, suggesting its potential as a protective strategy against nerve agent toxicity .

Notable Findings:

- Neuroprotection Against Soman : this compound improved motor function and reduced mortality when administered before soman exposure .

- Gene Expression Modulation : Increased levels of neuroprotective genes were observed post-treatment with this compound .

Pharmacokinetics

This compound exhibits rapid clearance from the bloodstream, which may contribute to its improved tolerability profile compared to other AChE inhibitors. The pharmacokinetic parameters indicate a short half-life in plasma but prolonged inhibition of AChE activity due to slow drug-enzyme dissociation .

Key Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Plasma Half-Life | ~12.6 min |

| Brain Half-Life | ~8.5 min |

| Duration of AChE Inhibition | ~8.25 hr |

属性

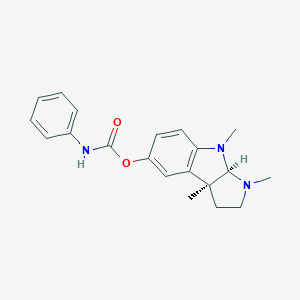

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906018 | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phenserine is a highly selective, reversible acetylcholinesterase inhibitor, a mechanism of action known to improve memory and cognition in Alzheimer’s subjects. Phenserine may prove to concentrate in the brain rapidly which would reduce the incidence of drug toxicity and side effects. | |

| Record name | Phenserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101246-66-6, 159652-53-6 | |

| Record name | (-)-Phenserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUNTANETAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。